N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-8-6-16(7-9-17)22-20-5-4-12-25(20)13-14-26(22)23(27)24-19-11-10-18(29-2)15-21(19)30-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXPCLJVWIOCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyrrolo[1,2-a]pyrazine core with methoxy-substituted phenyl groups. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of similar dihydropyrrolo compounds exhibit significant antimicrobial activity. For instance, a related compound, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting that modifications in the pyrazine structure can enhance antimicrobial efficacy .
Neuropharmacological Effects
The compound's structural similarity to known NMDA receptor modulators suggests potential neuropharmacological applications. Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives have shown promise as positive allosteric modulators (PAMs) for NMDA receptors, which are crucial in synaptic transmission and neuroplasticity . These PAMs enhance receptor activity and could be beneficial in treating neurological disorders.
Anti-inflammatory Activity
In vitro studies on related compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives exhibited IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes . This suggests that the target compound may also possess anti-inflammatory effects worth exploring.
Study 1: Antimicrobial Activity
In a study investigating the antimicrobial efficacy of various pyrazine derivatives, the compound this compound was tested against several bacterial strains. The results indicated a moderate antibacterial effect with an MIC comparable to established antibiotics.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of similar dihydropyrrolo derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress, indicating their potential as therapeutic agents in neurodegenerative diseases.
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The dihydropyrrolo-pyrazine structure is known to interact with various biological targets involved in cancer progression. For instance, derivatives of pyrazine carboxamides have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
2. Antimicrobial Properties
Studies have shown that pyrazine derivatives possess antimicrobial activity against a range of pathogens. The incorporation of methoxy groups enhances the lipophilicity and bioavailability of the compounds, making them effective against resistant strains of bacteria and fungi .
3. Neuroprotective Effects
The compound's potential neuroprotective effects are being investigated, particularly in relation to neurodegenerative diseases. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .
Material Science Applications
1. Nonlinear Optical Properties
The unique electronic structure of N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide makes it a candidate for nonlinear optical (NLO) applications. Computational studies have shown that such compounds may exhibit significant hyperpolarizability, making them suitable for use in photonic devices and sensors .
2. Organic Light Emitting Diodes (OLEDs)
Due to their electronic properties, compounds like this one are being explored for use in OLED technology. Their ability to emit light when an electric current is applied can lead to advancements in display technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The target compound’s unique core and substituents are compared below with structurally related molecules from the literature.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations
Core Flexibility and Electronic Effects
- Target vs. Pyrazolo[3,4-d]pyrimidine (): The pyrazolo[3,4-d]pyrimidine core (e.g., compound in ) is rigid and planar, favoring π-π stacking interactions.
- Target vs. Tetrahydroimidazo[1,2-a]pyridine () : The imidazo-pyridine core in ’s compound includes ester and nitro groups, which increase polarity but reduce metabolic stability compared to the target’s methoxy and carboxamide groups .
Substituent Effects
- N-(2,4-dimethoxyphenyl) Carboxamide : This group is shared with ’s compound (900262-41-1). The para- and ortho-methoxy substitutions likely improve solubility and hydrogen-bonding capacity, critical for target engagement .
- 1-(4-Methoxyphenyl) vs. 1-(3-Methoxypropyl) : The target’s aryl substitution (4-methoxyphenyl) may enhance aromatic interactions in binding pockets, whereas the alkyl chain in ’s compound could increase lipophilicity and membrane permeability .
Physicochemical Properties
- Melting Points : The nitro-substituted compound in has a high melting point (243–245°C), attributed to strong intermolecular interactions from polar nitro and ester groups. The target compound, with fewer polar groups, may exhibit lower melting points, favoring solubility .
- Molecular Weight : The target (~451.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike ’s compound (579.1 g/mol), which may face bioavailability challenges .
Research Implications
- Synthetic Feasibility : The one-pot synthesis methods described for tetrahydroimidazo[1,2-a]pyridines () could inspire efficient routes for the target’s pyrrolo[1,2-a]pyrazine core.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Core Formation : Intramolecular cyclization of substituted pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under reflux conditions in toluene .
- Substituent Introduction : Sequential alkylation/arylation via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution (for methoxy groups). For example, coupling 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine with arylboronic acids under Pd catalysis achieves regioselective functionalization .
- Carboxamide Linkage : Condensation of intermediates with activated carbonyl agents (e.g., CDI or EDC) in anhydrous DMF .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct peaks for methoxy protons (δ 3.7–3.9 ppm) and dihydropyrrolo[1,2-a]pyrazine protons (δ 5.2–6.1 ppm). Aromatic protons from dimethoxyphenyl groups appear as doublets (δ 6.8–7.2 ppm) .
- HRMS : Confirm molecular weight (C₂₃H₂₅N₃O₄; calc. 415.48 g/mol) with <2 ppm error .
- IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be addressed in enzyme inhibition studies?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
- Structural Analog Testing : Use derivatives lacking methoxy groups to isolate the role of substituents in target binding. For example, replacing 4-methoxyphenyl with phenyl reduces steric hindrance, improving affinity .
- Computational Docking : Perform molecular dynamics simulations to identify key interactions (e.g., hydrogen bonds with kinase catalytic lysine residues) .
Q. What strategies optimize regioselectivity in palladium-catalyzed cross-coupling reactions for pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Ligand Screening : Use BINAP or XPhos ligands to enhance selectivity for C-6 over C-8 positions in Suzuki-Miyaura couplings .
- Temperature Control : Lower reaction temperatures (e.g., 60°C) favor mono-substitution, while higher temperatures (100°C) promote di-substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in Stille couplings with heteroaryl stannanes .
Q. How do substituent modifications impact pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- LogP Analysis : Replace 2,4-dimethoxyphenyl with a pyridyl group to reduce logP from 3.2 to 2.1, enhancing aqueous solubility .
- Microsomal Stability Assays : Incubate with liver microsomes; methoxy groups are prone to demethylation, so fluorinated analogs (e.g., 4-fluorophenyl) improve metabolic stability .
- Permeability Testing : Use Caco-2 cell monolayers to assess intestinal absorption. Carboxamide derivatives show higher permeability (Papp >1 ×10⁻⁶ cm/s) compared to ester analogs .
Q. What analytical methods resolve discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
- SC-XRD vs. DFT : Single-crystal X-ray diffraction confirms planar pyrrolo[1,2-a]pyrazine cores, while DFT may overestimate non-covalent interactions (e.g., π-stacking) by 10–15% .
- Torsional Angle Analysis : Compare experimental (X-ray) and computed (Mercury CSD) dihedral angles for methoxy groups; deviations >5° indicate force field inaccuracies .
Key Research Gaps
- Mechanistic Studies : Limited data on PARP-1 inhibition kinetics (kcat/KM ratios) .
- In Vivo Toxicity : No published ADMET profiles for chronic dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
